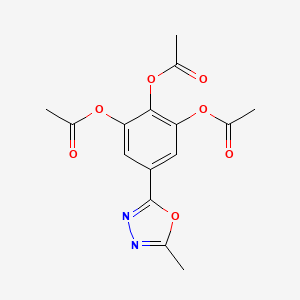![molecular formula C14H16N4O5S B11036279 Ethyl 2-{[5-(methoxyacetyl)-6-oxo-1,6-dihydropyrimidin-2-yl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11036279.png)
Ethyl 2-{[5-(methoxyacetyl)-6-oxo-1,6-dihydropyrimidin-2-yl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[5-(methoxyacetyl)-6-oxo-1,6-dihydropyrimidin-2-yl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives.
Preparation Methods
The synthesis of ethyl 2-{[5-(methoxyacetyl)-6-oxo-1,6-dihydropyrimidin-2-yl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Chemical Reactions Analysis
Ethyl 2-{[5-(methoxyacetyl)-6-oxo-1,6-dihydropyrimidin-2-yl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 2-{[5-(methoxyacetyl)-6-oxo-1,6-dihydropyrimidin-2-yl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 2-{[5-(methoxyacetyl)-6-oxo-1,6-dihydropyrimidin-2-yl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
2-Amino-5-methylthiazole: Known for its use in DNA-interaction studies and solar cell applications.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
The uniqueness of this compound lies in its specific structure, which allows for diverse interactions and applications in various fields.
Properties
Molecular Formula |
C14H16N4O5S |
|---|---|
Molecular Weight |
352.37 g/mol |
IUPAC Name |
ethyl 2-[[5-(2-methoxyacetyl)-6-oxo-1H-pyrimidin-2-yl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H16N4O5S/c1-4-23-12(21)10-7(2)16-14(24-10)18-13-15-5-8(11(20)17-13)9(19)6-22-3/h5H,4,6H2,1-3H3,(H2,15,16,17,18,20) |
InChI Key |
QXZPMKVPOZHOOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=NC=C(C(=O)N2)C(=O)COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11036202.png)
![8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036213.png)

![1-{3-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl}-1H-tetrazole](/img/structure/B11036221.png)
![4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11036226.png)
![1-(7-Amino-2,5-diphenylimidazo[1,5-b]pyridazin-3-yl)ethanone](/img/structure/B11036230.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11036231.png)
![3,3'-Sulfanediylbis[1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione]](/img/structure/B11036239.png)
![7-fluoro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B11036243.png)
![1-(4-Fluorophenyl)-3-[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]guanidine](/img/structure/B11036252.png)
![4-(methoxymethyl)-6-methyl-N'-[(E)-1H-pyrazol-3-ylmethylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11036264.png)
![3-cyclopropyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11036266.png)
![9-(2-methoxyphenyl)-4-propan-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11036268.png)
![4-Amino-7-(3-methoxyphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11036270.png)
